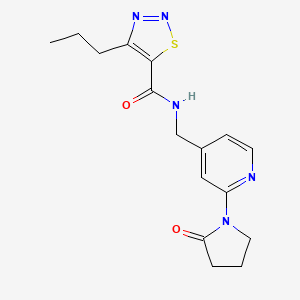![molecular formula C17H21N3OS B2740643 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 488841-11-8](/img/structure/B2740643.png)
3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C17H21N3OS . It has an average mass of 315.433 Da and a monoisotopic mass of 315.140533 Da .
Chemical Reactions Analysis
Specific chemical reactions involving “3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” are not mentioned in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available resources .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry. The compound could potentially serve as a boron reagent in SM coupling due to its stable and functional group tolerant properties . This application is significant for synthesizing complex organic molecules, pharmaceuticals, and materials science.
Biological Activity of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities. Given the structural similarity, the compound could be explored for its potential as an anti-HIV agent through molecular docking studies . This application is crucial for the development of new therapeutic agents against HIV.
Organic Semiconductor Development
Thiophene derivatives are known to play a significant role in the development of organic semiconductors . The compound’s thiophene moiety could be utilized in creating advanced organic semiconductors with potential applications in electronics and optoelectronics.
Organic Light-Emitting Diodes (OLEDs)
The compound’s structure suggests it could be used in the fabrication of OLEDs . Thiophene-based molecules are integral to the advancement of OLED technology, which is used in display and lighting systems.
Pharmacological Properties
Thiophene derivatives have been associated with various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound could be investigated for these properties, contributing to the discovery of new drugs.
Anesthetic Applications
Given the compound’s potential biological activity, it could be studied as a voltage-gated sodium channel blocker and used as a dental anesthetic, similar to articaine, which also contains a thiophene framework . This application is important for medical procedures requiring local anesthesia.
Mecanismo De Acción
Target of Action
It is known that the compound is a fluorescent molecule that induces differentiation in pc12 cells .
Mode of Action
It is known to induce differentiation in PC12 cells
Biochemical Pathways
Given its role in inducing differentiation in pc12 cells , it can be inferred that it may influence pathways related to cell growth and differentiation.
Result of Action
The compound is known to induce differentiation in PC12 cells . This suggests that it may have a role in influencing cell growth and development.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-9-3-6-13-10(7-9)8-12-14(18)15(22-17(12)20-13)16(21)19-11-4-5-11/h8-9,11H,2-7,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPGACWCTKKOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


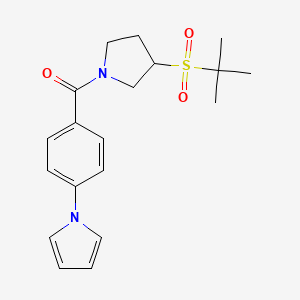
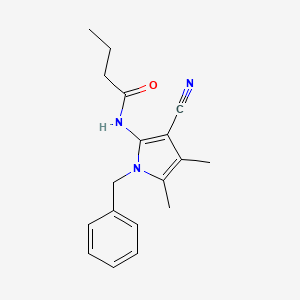

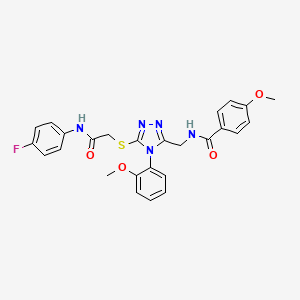
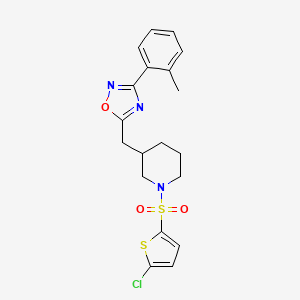
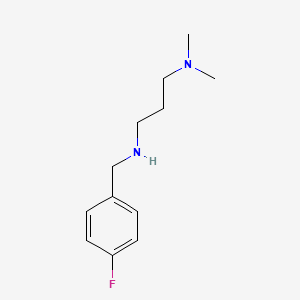
![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2740572.png)
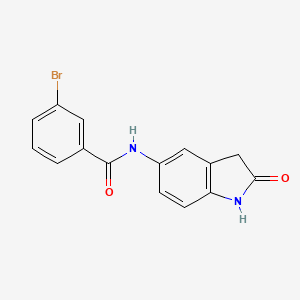

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2740579.png)
![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)
